4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride
Overview
Description
“4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1803598-94-8 . It has a molecular weight of 299.7 . The IUPAC name for this compound is 4-fluoro-4-(2-(trifluoromethoxy)phenyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride” is 1S/C12H13F4NO.ClH/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)18-12(14,15)16;/h1-4,17H,5-8H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Synthesis and Pharmaceutical Applications 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride is a chemical structure that appears to be related to compounds used in the synthesis of certain pharmaceuticals. For instance, the related compound 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol is a key intermediate in the synthesis of Penfluridol, a neuroleptic agent. The overall synthesis involves steps like rhodium-catalyzed hydroformylation and provides significant yields, demonstrating the potential of related fluorinated piperidine compounds in pharmaceutical manufacturing (Botteghi et al., 2001).
Chemical Synthesis and Derivatization Compounds closely related to 4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride, such as 3-Fluoro- and trifluoromethylthio-piperidines, are crucial in discovery chemistry. They serve as important building blocks and can be chemoselectively derivatized with high diastereocontrol. This capability highlights their significance in chemical synthesis, particularly for creating fluorinated N-heterocycles with rich functionality (García-Vázquez et al., 2021).
Materials Science and Polymer Chemistry Further research shows the involvement of related fluorinated compounds in the field of materials science, particularly in copolymerization processes. For instance, trisubstituted ethylenes like ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, which bear similarities to the piperidine structure , have been prepared and copolymerized with styrene. The detailed characterization of these compounds and their thermal decomposition profiles suggest their potential applications in polymer chemistry and materials science (Humanski et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO.ClH/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)18-12(14,15)16;/h1-4,17H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVOOBVAHKPDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2OC(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride | |
CAS RN |
1803598-94-8 | |
Record name | Piperidine, 4-fluoro-4-[2-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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